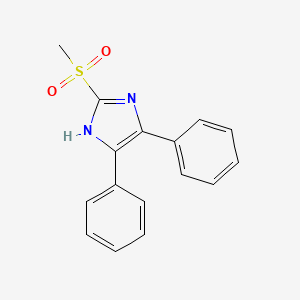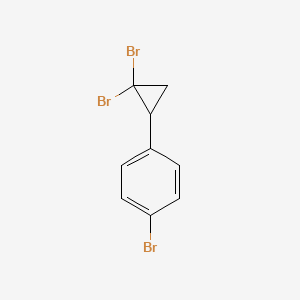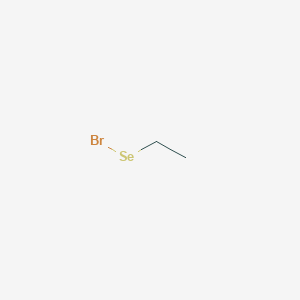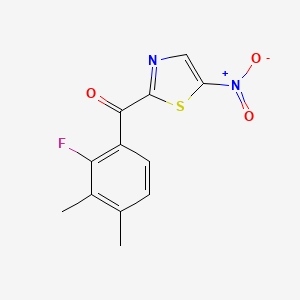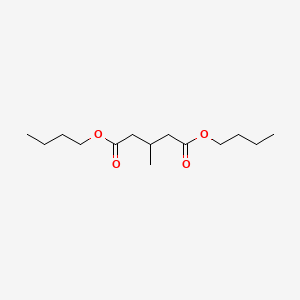
Dibutyl 3-methyphenanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 3-methyphenanedioate is an organic compound with the molecular formula C14H26O4 It is characterized by its ester functional groups and a phenanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3-methyphenanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methyphenanedioic acid and butanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: 3-methyphenanedioic acid and butanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Dibutyl 3-methyphenanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Similar ester structure but with a phthalate backbone.
Diethyl phthalate: Similar ester structure but with ethyl groups instead of butyl groups.
Dimethyl phthalate: Similar ester structure but with methyl groups instead of butyl groups.
Uniqueness
Dibutyl 3-methyphenanedioate is unique due to its specific phenanedioate backbone and the presence of butyl ester groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
56051-60-6 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
dibutyl 3-methylpentanedioate |
InChI |
InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
RTHAXUPRXCUHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C)CC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
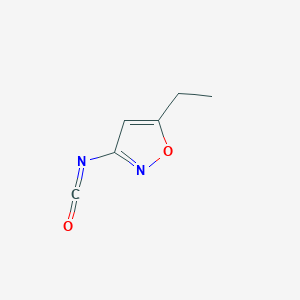
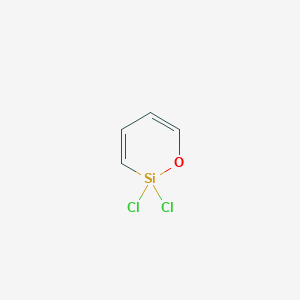
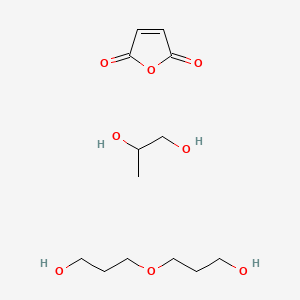
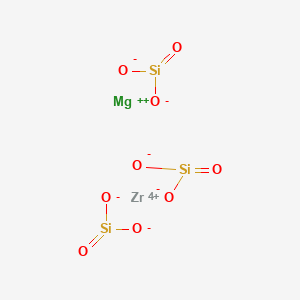
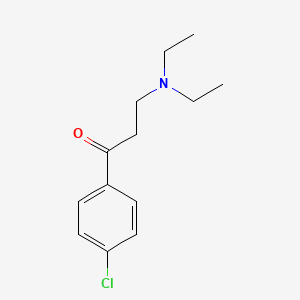
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

